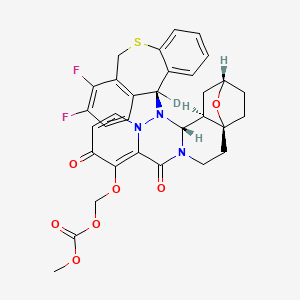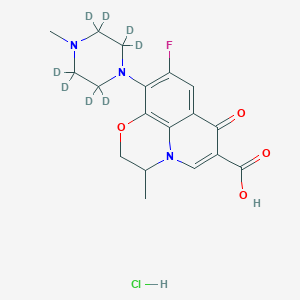
Ofloxacin-d8 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ofloxacin-d8 (hydrochloride) is a deuterated form of ofloxacin, a synthetic fluoroquinolone antibacterial agent. The deuterium labeling is used to facilitate the compound’s use as an internal standard in various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Ofloxacin itself is known for its broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria .
Méthodes De Préparation
The preparation of ofloxacin-d8 (hydrochloride) involves several synthetic steps. One method includes reacting (N,N)-dimethylamino ethyl acrylate with aminopropanols in methylbenzene, followed by the addition of a Lewis base catalyst and trimethylchlorosilane to protect hydroxyl and amido groups. After the reaction is complete, tetrafluorobenzoyl chloride is added, followed by acid washing, removal of protecting groups, and concentration of the organic layer to obtain an oil layer. This oil layer is then treated with dimethyl formamide (DMF) and anhydrous potassium fluoride, followed by hydrolysis to obtain difluorocarboxylic acid. The final step involves reacting difluorocarboxylic acid with N-methyl piperazine in dimethylsulfoxide (DMSO) using triethylamine as an acid-binding agent at 90-100°C to obtain ofloxacin .
Analyse Des Réactions Chimiques
Ofloxacin-d8 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Ofloxacin can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in ofloxacin.
Substitution: Ofloxacin can undergo substitution reactions, particularly at the fluorine atom or other reactive sites. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Ofloxacin-d8 (hydrochloride) has several scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of ofloxacin in various samples.
Biology: Employed in studies involving bacterial DNA gyrase and topoisomerase IV, enzymes targeted by ofloxacin.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of ofloxacin in the body.
Industry: Applied in the development and quality control of pharmaceutical formulations containing ofloxacin
Mécanisme D'action
Ofloxacin-d8 (hydrochloride) exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the supercoiling and uncoiling of bacterial DNA, processes necessary for DNA replication and transcription. By inhibiting these enzymes, ofloxacin prevents bacterial cell division and leads to cell death .
Comparaison Avec Des Composés Similaires
Ofloxacin-d8 (hydrochloride) can be compared with other fluoroquinolones such as:
Levofloxacin: A third-generation fluoroquinolone with a similar mechanism of action but higher potency and fewer side effects.
Ciprofloxacin: Another widely used fluoroquinolone with a broad spectrum of activity but different pharmacokinetic properties.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria and anaerobes. Ofloxacin-d8 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical methods
Propriétés
Formule moléculaire |
C18H21ClFN3O4 |
|---|---|
Poids moléculaire |
405.9 g/mol |
Nom IUPAC |
7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H/i3D2,4D2,5D2,6D2; |
Clé InChI |
CAOOISJXWZMLBN-JCYLEXHWSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H].Cl |
SMILES canonique |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


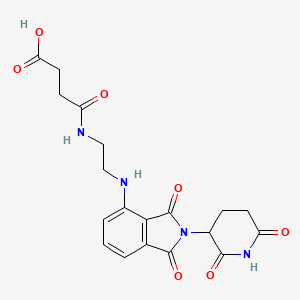

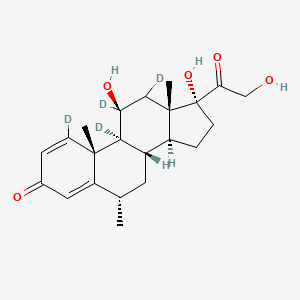


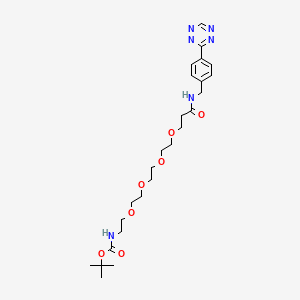
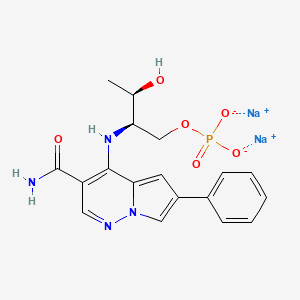
![4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)
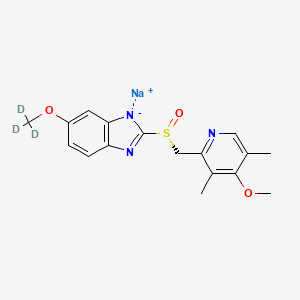
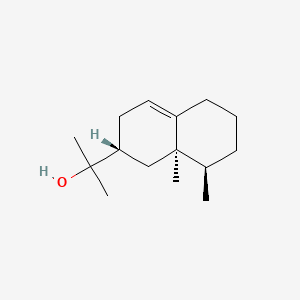

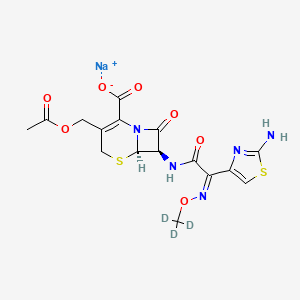
![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)
